molecular formula C19H15N3O3 B11450108 N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11450108
M. Wt: 333.3 g/mol
InChI Key: GJCYVPMECYVOKJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a combination of benzodioxole, furan, and imidazo[1,2-a]pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and furan intermediates, followed by their coupling with the imidazo[1,2-a]pyridine core under specific conditions such as:

    Catalysts: Palladium or copper catalysts

    Solvents: Dimethylformamide (DMF), toluene, or ethanol

    Temperature: Reactions may require elevated temperatures (e.g., 80-150°C)

    Reagents: Common reagents include halogenated precursors, Grignard reagents, and organolithium compounds

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules

    Biology: As a probe for studying biological processes

    Medicine: Potential therapeutic agent for treating diseases

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-imidazo[1,2-a]pyridine
  • N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-pyridine
  • N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-benzene

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15N3O3/c1-12-6-7-22-17(9-12)21-18(15-3-2-8-23-15)19(22)20-13-4-5-14-16(10-13)25-11-24-14/h2-10,20H,11H2,1H3

InChI Key

GJCYVPMECYVOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC=CO5

Origin of Product

United States

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